molecular formula C18H24N4O2 B6723527 N-[(1-furo[3,2-c]pyridin-4-ylpiperidin-3-yl)methyl]pyrrolidine-2-carboxamide

N-[(1-furo[3,2-c]pyridin-4-ylpiperidin-3-yl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B6723527
M. Wt: 328.4 g/mol
InChI Key: YXNMVIDLDNOSHS-UHFFFAOYSA-N
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Description

N-[(1-furo[3,2-c]pyridin-4-ylpiperidin-3-yl)methyl]pyrrolidine-2-carboxamide is a complex organic compound that features a unique combination of furo[3,2-c]pyridine, piperidine, and pyrrolidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Properties

IUPAC Name

N-[(1-furo[3,2-c]pyridin-4-ylpiperidin-3-yl)methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c23-18(15-4-1-7-19-15)21-11-13-3-2-9-22(12-13)17-14-6-10-24-16(14)5-8-20-17/h5-6,8,10,13,15,19H,1-4,7,9,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNMVIDLDNOSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC2CCCN(C2)C3=NC=CC4=C3C=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-furo[3,2-c]pyridin-4-ylpiperidin-3-yl)methyl]pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furo[3,2-c]pyridine core, followed by the introduction of the piperidine and pyrrolidine groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-furo[3,2-c]pyridin-4-ylpiperidin-3-yl)methyl]pyrrolidine-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1-furo[3,2-c]pyridin-4-ylpiperidin-3-yl)methyl]pyrrolidine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-furo[3,2-c]pyridin-4-ylpiperidin-3-yl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-furo[3,2-c]pyridin-4-ylpiperidin-3-yl)methyl]pyrrolidine-2-carboxamide
  • N-[(1-furo[3,2-c]pyridin-4-ylpiperidin-3-yl)methyl]pyrrolidine-2-carboxylate
  • N-[(1-furo[3,2-c]pyridin-4-ylpiperidin-3-yl)methyl]pyrrolidine-2-carboxylamide

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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